4-Bromo-2,7-naphthyridin-1-amine
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Overview
Description
4-Bromo-2,7-naphthyridin-1-amine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,7-naphthyridin-1-amine typically involves multicomponent reactions (MCRs), Friedländer approaches, and metal-catalyzed synthesis. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(dibromoethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and metal-catalyzed reactions are common in large-scale synthesis due to their efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,7-naphthyridin-1-amine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4-Bromo-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of light-emitting diodes and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 4-Bromo-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets and pathways. It acts as a ligand, coordinating with metal ions in biological systems, which can influence various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1,8-Naphthyridine: Known for its diverse biological activities and photochemical properties.
1,5-Naphthyridine: Exhibits significant importance in medicinal chemistry due to its variety of biological activities
Uniqueness: 4-Bromo-2,7-naphthyridin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-bromo-2,7-naphthyridin-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-12-8(10)6-3-11-2-1-5(6)7/h1-4H,(H2,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFGLLRPNLFCGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635833 |
Source
|
Record name | 4-Bromo-2,7-naphthyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959558-28-2 |
Source
|
Record name | 4-Bromo-2,7-naphthyridin-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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